![molecular formula C18H25N7O B2655300 4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2331992-58-4](/img/structure/B2655300.png)
4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine structure
Preparation Methods
The synthesis of 4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps. One common route includes the reaction of 2,4-dichloro-6-methylpyrimidine with a piperazine derivative, followed by further functionalization to introduce the morpholine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of specific catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the piperazine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling and function .
Comparison with Similar Compounds
Similar compounds to 4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine include:
Imatinib: A well-known kinase inhibitor used in the treatment of leukemia.
2,4-Dichloro-6-methylpyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
4-amino-5-(aminomethyl)-2-methylpyrimidine: Another pyrimidine derivative with potential biological activity. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-14-11-16(20-13-19-14)23-3-5-24(6-4-23)17-12-18(22-15(2)21-17)25-7-9-26-10-8-25/h11-13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZECBWSETCKRIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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